Z-Ala-Arg-Arg-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

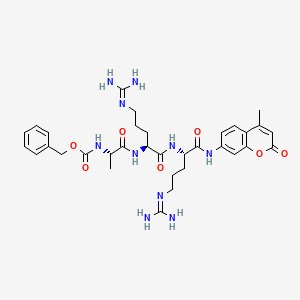

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N10O7/c1-19-16-27(44)50-26-17-22(12-13-23(19)26)41-29(46)24(10-6-14-38-31(34)35)43-30(47)25(11-7-15-39-32(36)37)42-28(45)20(2)40-33(48)49-18-21-8-4-3-5-9-21/h3-5,8-9,12-13,16-17,20,24-25H,6-7,10-11,14-15,18H2,1-2H3,(H,40,48)(H,41,46)(H,42,45)(H,43,47)(H4,34,35,38)(H4,36,37,39)/t20-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACPARIFVUIBCA-OPXMRZJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801112888 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90468-18-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90468-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-Ala-Arg-Arg-AMC: A Technical Guide to its Mechanism of Action in Proteasome Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-Arg-Arg-AMC is a synthetic fluorogenic substrate extensively utilized in life sciences research to probe the activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of relevant data for researchers in drug development and related fields.

Mechanism of Action

The core of this compound's functionality lies in its specific recognition and cleavage by the trypsin-like catalytic activity of the 20S proteasome. The 20S proteasome is a barrel-shaped multi-protein complex containing three distinct catalytic activities, each attributed to specific β-subunits. The trypsin-like activity, which cleaves peptide bonds after basic amino acid residues, is primarily associated with the β2 subunit .

The this compound substrate is comprised of a tripeptide sequence (Alanine-Arginine-Arginine) that is recognized by the active site of the proteasome's β2 subunit. This peptide is C-terminally coupled to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the AMC fluorophore is quenched and does not emit a significant fluorescent signal.

Upon enzymatic cleavage of the peptide bond between the C-terminal arginine and the AMC moiety by the active proteasome, the AMC molecule is released. The free AMC, when excited by light at a specific wavelength, emits a fluorescent signal at a higher wavelength. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the proteasome, allowing for quantitative measurement of its trypsin-like activity.

Figure 1: Mechanism of this compound cleavage by the 20S proteasome.

Data Presentation

| Parameter | Value | Reference(s) |

| Target Enzyme | 20S Proteasome (Trypsin-like activity) | [1][2] |

| Target Subunit | β2 | [3] |

| Excitation Wavelength (λex) | ~360-380 nm | [4] |

| Emission Wavelength (λem) | ~440-460 nm | [4] |

| Typical Working Concentration | 50-200 µM | [4] |

Experimental Protocols

I. Preparation of Cell Lysates for Proteasome Activity Assay

This protocol provides a general method for preparing cell lysates suitable for measuring proteasome activity.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors excluding proteasome inhibitors)

-

Microcentrifuge

-

Sonicator (optional)

Procedure:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes.

-

(Optional) Sonicate the lysate on ice to ensure complete cell lysis.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant (cytosolic extract) and transfer it to a pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

The lysate can be used immediately or stored at -80°C for future use.

Figure 2: Workflow for cell lysate preparation.

II. Fluorometric Assay for Trypsin-Like Proteasome Activity

This protocol outlines the steps for measuring the trypsin-like activity of the proteasome in cell lysates or with purified 20S proteasome using this compound.

Materials:

-

Cell lysate or purified 20S proteasome

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Proteasome inhibitor (e.g., MG-132) for negative control

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix of Assay Buffer.

-

Set up the assay plate:

-

For each sample, add an appropriate amount of cell lysate (e.g., 20-50 µg of total protein) or purified proteasome to wells of the 96-well plate.

-

For the negative control, pre-incubate a separate aliquot of the sample with a proteasome inhibitor (e.g., 10 µM MG-132) for 15 minutes at 37°C before adding it to the well.

-

Add Assay Buffer to each well to bring the final volume to 90 µL.

-

-

Initiate the reaction: Add 10 µL of a 10X working solution of this compound (e.g., 1 mM in Assay Buffer, for a final concentration of 100 µM) to each well.

-

Measure fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Calculate the rate of the reaction (increase in fluorescence per unit of time) for each sample.

-

Subtract the rate of the negative control (with inhibitor) from the sample rate to determine the specific proteasome activity.

-

The activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

-

Figure 3: Experimental workflow for proteasome activity assay.

Conclusion

This compound serves as a valuable tool for the specific and sensitive measurement of the trypsin-like activity of the 20S proteasome. Its mechanism of action, based on the enzymatic release of the fluorophore AMC, provides a straightforward and quantitative method for assessing proteasome function in both purified systems and complex biological samples. The protocols and data provided in this guide offer a solid foundation for researchers and professionals in drug discovery and cell biology to effectively utilize this substrate in their investigations of the ubiquitin-proteasome system.

References

An In-depth Technical Guide to Z-Ala-Arg-Arg-AMC: A Fluorogenic Substrate for Monitoring Proteasome and Cathepsin B Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-Arg-Arg-AMC (N-Carbobenzoxy-L-alanyl-L-arginyl-L-arginine 7-amido-4-methylcoumarin) is a synthetic peptide substrate widely utilized in life sciences research for the sensitive and specific detection of certain protease activities. This fluorogenic substrate is primarily recognized and cleaved by enzymes exhibiting trypsin-like specificity, most notably the 20S proteasome and the lysosomal cysteine protease, cathepsin B. Upon enzymatic cleavage of the peptide backbone, the highly fluorescent 7-amido-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence intensity. This property makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and cellular activity assays.

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. It includes detailed experimental protocols for its use in assessing the activity of the proteasome and cathepsin B, along with diagrams of the relevant signaling pathways and experimental workflows.

Chemical Properties and Structure

This compound is a tripeptide composed of alanine, and two arginine residues, with a benzyloxycarbonyl (Z) protecting group at the N-terminus and a 7-amido-4-methylcoumarin (AMC) fluorophore at the C-terminus.

2D Chemical Structure:

Image Source: PubChem CID 25108603[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C33H44N10O7 | [2] |

| Molecular Weight | 692.77 g/mol | [2] |

| CAS Number | 90468-18-1 | [2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [2] |

| Excitation Wavelength | ~360-380 nm | |

| Emission Wavelength | ~440-460 nm |

Storage and Stability:

For long-term storage, this compound powder should be kept at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

Applications in Research

This compound serves as a valuable tool for studying the activity of two key proteases: the proteasome and cathepsin B.

The Ubiquitin-Proteasome System (UPS)

The proteasome is a large, multi-subunit protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S core particle of the proteasome possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. This compound is a specific substrate for the trypsin-like activity of the proteasome, which cleaves after basic amino acid residues.[3][4][5]

Cathepsin B

Cathepsin B is a lysosomal cysteine protease involved in protein turnover. Under pathological conditions, it can be released into the cytosol and extracellular space, where it contributes to processes like apoptosis and extracellular matrix remodeling.[6] this compound is also utilized to measure the activity of cathepsin B.[7]

Signaling Pathways

Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. Proteins targeted for degradation are first tagged with a polyubiquitin chain through the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Cathepsin B in Apoptosis

Cathepsin B, upon its release from the lysosome into the cytosol, can initiate a cascade of events leading to apoptosis. One key mechanism involves the cleavage of Bid, a pro-apoptotic Bcl-2 family protein. Truncated Bid (tBid) then translocates to the mitochondria, inducing the release of cytochrome c, which in turn activates caspases and executes the apoptotic program.

Caption: Role of Cathepsin B in the intrinsic apoptosis pathway.

Experimental Protocols

Proteasome Trypsin-Like Activity Assay

This protocol provides a general method for measuring the trypsin-like activity of the 20S proteasome in cell lysates or purified fractions.

Materials:

-

This compound

-

DMSO

-

Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, 0.05% (v/v) NP-40, 0.001% (w/v) SDS, pH 7.5.[8]

-

Cell lysate or purified 20S proteasome

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare working solutions of the substrate in Assay Buffer. A final concentration of 100 µM is often used.[8]

-

Prepare cell lysates or dilute the purified proteasome in Assay Buffer. The optimal protein concentration should be determined empirically.

-

To each well of a 96-well plate, add 50 µL of the sample (cell lysate or purified enzyme).

-

To initiate the reaction, add 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorometer pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

Caption: General workflow for the proteasome activity assay.

Cathepsin B Activity Assay

This protocol outlines a method for measuring cathepsin B activity in cell lysates.

Materials:

-

This compound

-

DMSO

-

Cell Lysis Buffer: e.g., RIPA buffer or a specific cathepsin B lysis buffer.

-

Reaction Buffer: 40 mM citrate phosphate buffer pH 4.6 or Tris-HCl pH 7.2, 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.[9]

-

Cell lysate

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a working solution of the substrate in Reaction Buffer. A final concentration of 40-60 µM is commonly used.[9]

-

Prepare cell lysates on ice.

-

To each well of a 96-well plate, add 50 µL of the cell lysate.

-

Add 50 µL of the substrate working solution to each well to start the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the end-point fluorescence using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. [9]

-

A no-enzyme control (substrate in reaction buffer) should be included to determine background fluorescence.

Caption: General workflow for the cathepsin B activity assay.

Quantitative Data

The following table summarizes key quantitative parameters associated with the use of this compound. Note that kinetic constants can vary depending on the specific enzyme source, purity, and assay conditions.

Table 2: Kinetic Parameters and Assay Conditions

| Parameter | Enzyme | Value | Assay Conditions | Reference |

| Substrate Concentration | 20S Proteasome | 100 µM | 25 mM HEPES, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS, pH 7.5 | [8] |

| Substrate Concentration | Cathepsin B | 40-60 µM | 40 mM citrate phosphate buffer (pH 4.6) or Tris-HCl (pH 7.2), 1 mM EDTA, 100 mM NaCl, 5 mM DTT | [9] |

| Excitation Wavelength | N/A | ~360-380 nm | N/A | |

| Emission Wavelength | N/A | ~440-460 nm | N/A |

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for monitoring the trypsin-like activity of the 20S proteasome and the activity of cathepsin B. Its utility in enzyme kinetics, inhibitor screening, and cell-based assays makes it an indispensable tool for researchers in various fields, including cancer biology, neurodegenerative diseases, and immunology. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for the successful application of this compound in the laboratory.

References

- 1. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]

- 6. Cathepsin B - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Z-Ala-Arg-Arg-AMC: A Fluorogenic Substrate for Monitoring Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the fluorogenic substrate Z-Ala-Arg-Arg-AMC, its suppliers, and its application in assessing the trypsin-like activity of the proteasome. This document is intended for researchers, scientists, and professionals involved in drug development and related fields who require detailed technical data and experimental protocols.

Quantitative Data and Supplier Information

This compound, also known as Z-ARR-AMC, is a synthetic peptide substrate used to measure the activity of the 26S proteasome, specifically its trypsin-like peptidase activity. The cleavage of the 7-amino-4-methylcoumarin (AMC) group by the proteasome results in a fluorescent signal that can be quantified.

A summary of quantitative data and purchasing information from various suppliers is presented below for easy comparison.

| Supplier | Product Number | Molecular Weight ( g/mol ) | Purity | Formula | Available Sizes | Price (USD) |

| MedChemExpress | HY-134961 | 692.77 | >98% | C₃₃H₄₄N₁₀O₇ | 5 mg, 10 mg | $130 (5mg), $200 (10mg) |

| CymitQuimica | T6963 | 692.77 | 98% | C₃₃H₄₄N₁₀O₇ | - | - |

| GlpBio | GA23678 | - | - | - | - | - |

| Biosynth | FA110489 | - | - | - | - | - |

| PubChem | CID 25108603 | 692.8 | - | C₃₃H₄₄N₁₀O₇ | - | - |

Experimental Protocols

The following is a detailed methodology for a proteasome activity assay using this compound. This protocol is a synthesis of common practices for similar fluorogenic proteasome substrates.

Reagents and Materials

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT

-

Cell Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors

-

Purified 20S or 26S proteasome (as a positive control)

-

Proteasome inhibitor (e.g., MG-132) (as a negative control)

-

Black 96-well microplate

-

Fluorometric plate reader with excitation at ~360-380 nm and emission at ~460 nm

Stock Solution Preparation

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. MedChemExpress suggests that the stock solution is stable for 6 months at -80°C and 1 month at -20°C.[1]

Cell Lysate Preparation

-

Culture cells to the desired confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the cell proteins.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Proteasome Activity Assay

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL in Assay Buffer.

-

In a black 96-well plate, add the following to triplicate wells:

-

Sample wells: 50 µL of diluted cell lysate.

-

Positive control wells: 50 µL of Assay Buffer containing a known amount of purified proteasome.

-

Negative control wells: 50 µL of diluted cell lysate pre-incubated with a proteasome inhibitor (e.g., 20 µM MG-132) for 30 minutes at 37°C.

-

Blank wells: 50 µL of Assay Buffer.

-

-

Prepare the substrate working solution by diluting the this compound stock solution to a final concentration of 50 µM in Assay Buffer.

-

Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) at regular intervals (e.g., every 5 minutes) for 60-120 minutes.

Data Analysis

-

Subtract the fluorescence reading of the blank wells from all other readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The rate of the reaction (proteasome activity) is the initial linear slope of the curve.

-

Compare the activity in the sample wells to the positive and negative controls.

Signaling Pathways and Experimental Workflows

This compound is utilized to probe the activity of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[2] It possesses three major peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like.[3] this compound specifically measures the trypsin-like activity, which cleaves after basic amino acid residues.[1]

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for using this compound.

Caption: Enzymatic reaction of this compound with the proteasome.

References

An In-depth Technical Guide to the Trypsin-Like Activity of the 20S Proteasome

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 20S proteasome is a cylindrical multi-subunit protease complex that constitutes the catalytic core of the 26S proteasome, the primary engine for protein degradation in eukaryotic cells. It is responsible for the ATP-independent degradation of unfolded, misfolded, and oxidized proteins. The proteolytic activity of the 20S proteasome is housed within its β-subunits, which collectively exhibit three distinct types of peptidase activities: chymotrypsin-like, caspase-like, and trypsin-like. This guide focuses on the trypsin-like activity, which is primarily associated with the β2 subunit (also known as PSMB7) and is characterized by the cleavage of peptide bonds C-terminal to basic amino acid residues, namely arginine and lysine.[1][2] Understanding the nuances of this specific activity is crucial for elucidating the proteasome's role in various cellular processes and for the development of targeted therapeutic agents.

Biochemical Properties of the Trypsin-Like Activity

The trypsin-like activity of the 20S proteasome is a fundamental component of its proteolytic function. Residing in the β2 subunit, this activity is essential for the degradation of a wide range of cellular proteins, contributing to cellular homeostasis.

Quantitative Data on Trypsin-Like Activity

The enzymatic efficiency of the 20S proteasome's trypsin-like activity can be characterized by its kinetic parameters. These values provide insight into the substrate affinity and turnover rate of the β2 subunit.

| Parameter | Value | Substrate | Organism/System | Reference |

| Km | 3.22 ± 0.02 µM | Peptidomimetic Fluorescent Substrate | Human 20S Proteasome | |

| kcat | 245 s-1 | Peptidomimetic Fluorescent Substrate | Human 20S Proteasome | |

| kcat/Km | 7.61 × 107 M-1s-1 | Peptidomimetic Fluorescent Substrate | Human 20S Proteasome |

Regulation of Trypsin-Like Activity

The trypsin-like activity of the 20S proteasome is intricately regulated through various cellular mechanisms, including transcriptional control and post-translational modifications. These regulatory pathways ensure that proteasomal activity is tightly controlled to meet the cell's physiological demands.

Signaling Pathways Modulating Trypsin-Like Activity

Several signaling pathways have been identified to influence the expression and activity of the proteasome subunits, including the β2 subunit responsible for trypsin-like activity.

Caption: Regulation of 20S proteasome trypsin-like activity.

One of the key transcriptional regulators of proteasome subunits is the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding proteasome subunits, including PSMB7 (the gene for the β2 subunit).[3][4] This leads to increased expression of the β2 subunit and consequently, an enhancement of the proteasome's capacity to degrade damaged proteins.

Post-translational modifications also play a crucial role in modulating trypsin-like activity. For instance, the acetylation of proteasome subunits can influence their activity. Treatment with histone deacetylase (HDAC) inhibitors has been shown to augment the trypsin-like proteolytic activity of the 20S proteasome, suggesting that acetylation of the β2 subunit or associated regulatory proteins can enhance its function.

Experimental Protocols

The measurement of the 20S proteasome's trypsin-like activity is a fundamental technique in studying proteasome function. The most common method utilizes a fluorogenic peptide substrate that, upon cleavage by the β2 subunit, releases a fluorescent molecule.

In Vitro Fluorometric Assay for Trypsin-Like Activity

This protocol outlines the steps for measuring the trypsin-like activity of purified 20S proteasome or in cell lysates using the fluorogenic substrate Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin (Boc-LRR-AMC).

Materials:

-

Purified 20S proteasome or cell lysate

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT

-

Fluorogenic Substrate: Boc-LRR-AMC (stock solution in DMSO)

-

Proteasome Inhibitor (e.g., MG132) for control experiments

-

96-well black microplate

-

Fluorometric plate reader with excitation at 360-380 nm and emission at 460 nm

Procedure:

-

Preparation of Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a working solution of the 20S proteasome or cell lysate in Assay Buffer.

-

Prepare a serial dilution of the Boc-LRR-AMC substrate in Assay Buffer to determine the optimal concentration (typically in the range of 10-100 µM).

-

For inhibitor controls, pre-incubate the proteasome/lysate with the inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C.

-

-

Assay Setup:

-

In a 96-well black microplate, add the 20S proteasome/lysate solution to each well.

-

Include wells for a blank (Assay Buffer only) and inhibitor controls.

-

-

Initiation of Reaction:

-

To initiate the reaction, add the Boc-LRR-AMC working solution to each well.

-

The final reaction volume is typically 100-200 µL.

-

-

Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a defined period (e.g., 60 minutes) and then measure the final fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

Determine the rate of substrate cleavage from the linear portion of the kinetic curve (increase in fluorescence over time).

-

The specific activity can be calculated using a standard curve of free AMC.

-

Experimental Workflow Diagram

Caption: Workflow for the fluorometric assay of trypsin-like activity.

Conclusion

The trypsin-like activity of the 20S proteasome, mediated by the β2 subunit, is a critical component of cellular protein quality control. Its activity is finely tuned by a network of signaling pathways and post-translational modifications, ensuring a dynamic response to cellular needs. The experimental protocols described herein provide a robust framework for the quantitative assessment of this activity, which is indispensable for both basic research and the development of novel therapeutics targeting the proteasome. A deeper understanding of the specific mechanisms that govern the trypsin-like activity will continue to be a key area of investigation in the field of cellular proteomics and drug discovery.

References

An In-depth Technical Guide to the Stability and Storage of Z-Ala-Arg-Arg-AMC

For researchers, scientists, and professionals in drug development utilizing the fluorogenic substrate Z-Ala-Arg-Arg-AMC, understanding its stability and adhering to proper storage conditions is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the stability profile of this compound, detailed storage recommendations, and protocols for its handling and use.

Core Stability and Storage Parameters

This compound is a sensitive peptide substrate that requires specific storage conditions to prevent degradation and ensure its integrity for use in assays measuring the trypsin-like activity of the proteasome.[1][2][3][4] The stability of the compound is dependent on its form (powder or solution) and the storage temperature.

Quantitative Storage Recommendations

To ensure the longevity and efficacy of this compound, the following storage conditions are recommended based on manufacturer guidelines:

| Form | Storage Temperature | Duration | Recommendations |

| Powder | -80°C | 2 years | Sealed storage, away from moisture.[1][2] |

| -20°C | 1 year | Sealed storage, away from moisture.[2] | |

| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2][5] |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2][5] |

Experimental Protocols and Handling

Proper handling and preparation of this compound solutions are critical for its performance in enzymatic assays.

Preparation of Stock Solutions

The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[2] A typical concentration for a stock solution is 50 mg/mL (72.17 mM).[2] To aid dissolution, ultrasonic treatment may be necessary.[2]

Protocol for Stock Solution Preparation:

-

Bring the vial of powdered this compound to room temperature before opening to prevent condensation.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

-

If necessary, sonicate the solution in an ultrasonic bath to ensure complete dissolution.

-

Once dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes.[1][5] This practice minimizes the detrimental effects of repeated freeze-thaw cycles, which can lead to degradation of the peptide.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2][5]

General Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound from receipt to experimental use.

References

Methodological & Application

Application Notes and Protocols for Z-Ala-Arg-Arg-AMC Proteasome Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1][2] The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[3] It possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidylglutamyl-peptide-hydrolyzing or PGPH) activities.[3][4] The Z-Ala-Arg-Arg-AMC (Z-AAR-AMC) assay provides a sensitive and specific method for measuring the trypsin-like activity of the proteasome.[1][5][6] This fluorogenic substrate is cleaved by the proteasome at the C-terminus of the arginine residue, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting increase in fluorescence is directly proportional to the proteasome's trypsin-like activity and can be monitored using a fluorescence plate reader.[1][2]

Principle of the Assay

The Z-AAR-AMC substrate consists of a tripeptide sequence (Ala-Arg-Arg) linked to the fluorophore AMC. In its intact form, the fluorescence of AMC is quenched. Upon cleavage by the proteasome's trypsin-like activity, free AMC is released, resulting in a significant increase in fluorescence. The rate of AMC release is proportional to the enzymatic activity of the proteasome.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Notes |

| Substrate | This compound (Z-AAR-AMC) | Fluorogenic substrate for trypsin-like proteasome activity.[1][5][6] |

| Excitation Wavelength | 360-380 nm | Optimal excitation range for free AMC. |

| Emission Wavelength | 430-460 nm | Optimal emission range for free AMC. |

| Typical Substrate Concentration | 50 - 100 µM | Final concentration in the assay.[1][7] |

| Proteasome Inhibitor | MG132 | A potent, cell-permeable proteasome inhibitor used as a negative control.[4][8] |

| MG132 IC50 | ~100 nM | For inhibiting the 20S proteasome.[4][8][9] |

| Typical MG132 Concentration | 10 - 100 µM | For complete inhibition in cell lysate assays.[7][10] |

Experimental Protocols

Preparation of Cell Lysates

This protocol is designed for cultured mammalian cells.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 10% glycerol, with freshly added protease inhibitors (optional, but do not use proteasome inhibitors))

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge (4°C)

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Remove PBS and add an appropriate volume of ice-cold Lysis Buffer to the plate.

-

Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]

-

Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

The lysate can be used immediately or stored at -80°C for future use.

This compound Proteasome Activity Assay

Materials:

-

Cell lysate (or purified proteasome)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

-

Z-AAR-AMC substrate stock solution (10 mM in DMSO)[1]

-

MG132 stock solution (10 mM in DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the Reaction Plate:

-

In a black 96-well plate, prepare the following reactions in duplicate or triplicate:

-

Sample wells: Add 20-50 µg of cell lysate per well.

-

Inhibitor control wells: Add 20-50 µg of cell lysate per well and MG132 to a final concentration of 50 µM.

-

Blank wells: Add lysis buffer instead of cell lysate.

-

-

Adjust the volume in all wells to 90 µL with Assay Buffer.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to interact with the proteasome.

-

-

Initiate the Reaction:

-

Prepare a working solution of Z-AAR-AMC by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.

-

Add 10 µL of the 100 µM Z-AAR-AMC working solution to each well to initiate the reaction (final concentration of 10 µM in a 100 µL reaction volume).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 430-460 nm.

-

For kinetic assays, record the fluorescence every 5 minutes for 30-60 minutes. For endpoint assays, incubate for 60 minutes at 37°C before reading the fluorescence.[1][2]

-

AMC Standard Curve

To quantify the proteasome activity, a standard curve using free AMC is required.

Materials:

-

AMC standard stock solution (1 mM in DMSO)

-

Assay Buffer

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to obtain concentrations ranging from 0 to 20 µM.

-

Add 100 µL of each AMC dilution to separate wells of a black 96-well plate.

-

Measure the fluorescence intensity at the same settings used for the experimental assay (Ex/Em = 360-380/430-460 nm).

-

Plot the fluorescence intensity (RFU) against the known AMC concentration to generate a standard curve.

-

The slope of the linear portion of the standard curve can be used to convert the rate of change in fluorescence from the experimental wells (RFU/min) to the rate of AMC production (mol/min).

Visualizations

Biochemical Reaction of the Z-AAR-AMC Assay

Caption: Cleavage of Z-AAR-AMC by the proteasome.

Experimental Workflow for Proteasome Activity Assay

Caption: Workflow of the Z-AAR-AMC proteasome assay.

Ubiquitin-Proteasome Signaling Pathway

Caption: Overview of the ubiquitin-proteasome pathway.

References

- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome Assay in Cell Lysates [bio-protocol.org]

- 3. escholarship.org [escholarship.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Proteasome | TargetMol [targetmol.com]

- 7. ubpbio.com [ubpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]

- 10. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Fluorometric Detection of Caspase-3 Activity in Cancer Cell Lines using a DEVD-based Substrate

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. A key family of proteases that execute the apoptotic program are the caspases (cysteine-aspartate proteases). Caspase-3 is a primary executioner caspase, activated by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] Once activated, caspase-3 cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, including chromatin condensation and DNA fragmentation.[1]

The activity of caspase-3 is a reliable indicator of apoptosis. A widely used method to measure this activity is a fluorometric assay utilizing a synthetic peptide substrate. This application note details the use of the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) to quantify caspase-3 activity in cancer cell lysates. The assay principle is based on the cleavage of the DEVD peptide sequence by active caspase-3. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.[3][4] While this assay is highly specific for DEVD-cleaving caspases, it's important to note that it may also detect the activity of other executioner caspases, such as caspase-7, which recognizes a similar substrate sequence.[4]

Application

This assay is designed for the sensitive detection and quantification of caspase-3 activity in lysates from cancer cell lines. It is a valuable tool for researchers in oncology and drug development to:

-

Assess the apoptotic potential of novel anti-cancer compounds.

-

Investigate mechanisms of drug resistance.

-

Study the fundamental biology of apoptosis in different cancer models.

-

Screen for modulators of the apoptotic pathway.

Signaling Pathway of Caspase-3 Activation

Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and requires proteolytic cleavage for activation. This can be initiated through two primary pathways:

-

The Extrinsic (Death Receptor) Pathway: Triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane receptors. This leads to the recruitment of adaptor proteins and procaspase-8, which becomes activated and in turn cleaves and activates procaspase-3.[5]

-

The Intrinsic (Mitochondrial) Pathway: Initiated by cellular stress signals such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates procaspase-9. Active caspase-9 then cleaves and activates procaspase-3.[1][5]

Both pathways converge on the activation of executioner caspases, including caspase-3 and -7, which then orchestrate the dismantling of the cell.

Experimental Protocol

This protocol provides a general procedure for measuring caspase-3 activity in cancer cell lines. Optimization may be required depending on the cell line and experimental conditions.

Materials and Reagents

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide) or experimental compound

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

-

Caspase-3 Substrate: Ac-DEVD-AMC (10 mM stock in DMSO)

-

Caspase-3 Inhibitor: Ac-DEVD-CHO (optional, for negative control)

-

AMC Standard (for calibration curve)

-

96-well black, flat-bottom microplate

-

Microplate fluorometer (Excitation: 360-380 nm, Emission: 440-460 nm)

-

Refrigerated centrifuge

Assay Workflow

Step-by-Step Procedure

-

Cell Seeding and Treatment: a. Seed cancer cells into a 96-well plate at a density of 0.5 - 2 x 10⁵ cells/well. Allow cells to adhere overnight. b. Treat cells with the desired apoptosis-inducing agent or experimental compound for the appropriate duration. Include an untreated control group.

-

Cell Lysis: a. Centrifuge the plate at 300 x g for 10 minutes to pellet the cells. b. Carefully remove the supernatant and wash the cells once with ice-cold PBS. c. Centrifuge again, remove the PBS, and add 50 µL of ice-cold Cell Lysis Buffer to each well. d. Incubate the plate on ice for 10-15 minutes. e. Centrifuge the plate at 10,000 x g for 5 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cell lysate) to a fresh, chilled 96-well plate or tubes.

-

Enzymatic Reaction: a. In a new 96-well black microplate, add 50 µL of cell lysate to each well. b. Prepare a master mix of the reaction solution. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 1 mM Ac-DEVD-AMC substrate (final concentration 50 µM). c. Add 55 µL of the reaction master mix to each well containing cell lysate. d. Controls:

- Blank: 50 µL of Lysis Buffer + 55 µL of reaction master mix.

- Negative Control (Inhibitor): Lysate from apoptotic cells + 55 µL of reaction master mix + Caspase-3 inhibitor.

- Uninduced Control: Lysate from untreated cells + 55 µL of reaction master mix.

-

Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]

-

Data Analysis: a. Subtract the blank reading from all sample readings. b. The caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the uninduced control. c. For quantitative results, generate a standard curve using known concentrations of free AMC to convert relative fluorescence units (RFU) to pmol of AMC released.

Data Presentation

The following table summarizes representative data obtained from a study investigating the effect of Paclitaxel on caspase-3 activity in different cancer cell lines.

| Cell Line | Cancer Type | Treatment | Fold Change in Caspase-3 Activity (vs. Untreated Control) | Reference |

| 4T1-Luc | Breast Cancer | Paclitaxel (25 µM) | ~2-fold increase | [7] |

| A549 | Lung Cancer | Paclitaxel (25 µM) | ~3-fold decrease | [7] |

| A427 | Lung Cancer | Paclitaxel (25 µM) | ~4-fold decrease | [7] |

Note: The decrease in activity in A549 and A427 cells suggests a repression of caspase-3 activation, potentially contributing to paclitaxel resistance in these cell lines.[7]

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |

| Contaminated reagents | Use fresh, high-purity reagents and sterile technique. | |

| Low signal in induced samples | Insufficient apoptosis induction | Optimize drug concentration and/or incubation time. |

| Low cell number | Increase the number of cells per well. | |

| Inefficient cell lysis | Ensure complete lysis; consider alternative lysis buffers. | |

| Degraded enzyme activity | Keep lysates on ice at all times; use protease inhibitors in lysis buffer. | |

| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting. |

| Pipetting errors | Calibrate pipettes and use proper technique. | |

| Edge effects on the plate | Avoid using the outermost wells of the plate. |

Conclusion

The fluorometric assay using the Ac-DEVD-AMC substrate is a robust and sensitive method for quantifying caspase-3 activity in cancer cell lines. It provides valuable insights into the apoptotic response to therapeutic agents and is a cornerstone technique in cancer drug discovery and apoptosis research. Careful optimization of experimental parameters and inclusion of appropriate controls are essential for obtaining reliable and reproducible results.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel [openbiochemistryjournal.com]

Application Notes and Protocols for Screening Proteasome Inhibitors Using Z-Ala-Arg-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for screening proteasome inhibitors by targeting the trypsin-like activity of the 20S proteasome using the fluorogenic substrate Z-Ala-Arg-Arg-AMC.

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[2] The catalytic activity of the proteasome is housed within its 20S core particle, which possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or post-glutamyl peptide hydrolyzing).

Given its central role in cellular homeostasis, the proteasome has emerged as a key therapeutic target, particularly in oncology. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing cell death in rapidly dividing cancer cells. Several proteasome inhibitors, such as bortezomib and carfilzomib, have been successfully developed and are used in the clinic for the treatment of multiple myeloma.

This document outlines a robust and sensitive fluorescence-based assay for the high-throughput screening of potential proteasome inhibitors. The assay specifically measures the trypsin-like activity of the proteasome using the fluorogenic substrate this compound.[3] In its intact form, the substrate is non-fluorescent. However, upon cleavage by the proteasome's trypsin-like activity, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting increase in fluorescence is directly proportional to the proteasome's activity, allowing for the quantitative assessment of inhibitor efficacy.

Signaling Pathway

The ubiquitin-proteasome pathway is a complex, multi-step process that results in the degradation of targeted proteins.

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Experimental Workflow

The screening of proteasome inhibitors using this compound follows a straightforward workflow that is amenable to high-throughput screening formats.

Caption: Experimental workflow for proteasome inhibitor screening.

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified human 20S proteasome

-

Substrate: this compound[3]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.5 mM EDTA, 0.03% SDS[4]

-

Test Compounds: Dissolved in DMSO

-

Positive Control Inhibitor: MG-132 or Bortezomib

-

Negative Control: DMSO

-

Plate: Black, flat-bottom 96- or 384-well microplate

-

Instrumentation: Fluorescence microplate reader

Assay Protocol

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.[5]

-

Dilute the purified 20S proteasome in Assay Buffer to the desired working concentration. The final concentration in the assay will need to be optimized, but a starting point is 0.5-5 nM.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.

-

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted test compounds, positive control inhibitor, or DMSO (negative control) to the wells of the microplate.

-

Add 50 µL of the diluted 20S proteasome solution to each well.

-

Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Incubation:

-

Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer. The final substrate concentration should be at or near the Km value for the enzyme (typically 50-200 µM).[6]

-

Add 50 µL of the substrate working solution to each well to initiate the reaction. The final reaction volume will be 101 µL.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Fluorescence Measurement:

Data Analysis

-

Calculate Percent Inhibition:

-

The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank))

-

The "Blank" wells contain all reagents except the enzyme.

-

-

Determine IC50 Values:

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the proteasome activity by 50%.

-

Data Presentation

The inhibitory activity of various compounds against the trypsin-like activity of the 20S proteasome can be summarized in a table for easy comparison of their potencies.

| Compound | Target Activity | IC50 (nM) | Reference |

| Bortezomib | Trypsin-like | ~300-400 | [5] |

| Carfilzomib | Trypsin-like | ~379 | [5] |

| MG-132 | Chymotrypsin-like, Trypsin-like | Varies | [7] |

| ARFL-Boro | Trypsin-like | 45 | [8] |

| ARFL-epoxyketone | Trypsin-like | 81 | [8] |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, and incubation times. The values presented here are for comparative purposes. The primary targets for Bortezomib and Carfilzomib are the chymotrypsin-like and caspase-like activities, with weaker inhibition of the trypsin-like activity. MG-132 is a broad-spectrum proteasome inhibitor.[5][7] ARFL-Boro and ARFL-epoxyketone are examples of inhibitors with high specificity for the trypsin-like activity.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ubpbio.com [ubpbio.com]

- 7. abcam.com [abcam.com]

- 8. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Cellular Trypsin-Like Proteasome Activity: An Application Guide Using Z-Ala-Arg-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of intracellular proteins.[1] This process is fundamental for maintaining protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The 26S proteasome, the central protease of this system, possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[2] This application note provides a detailed protocol for measuring the trypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Z-Ala-Arg-Arg-AMC.

This compound is a synthetic peptide substrate that is specifically cleaved by the trypsin-like activity of the proteasome.[3][4] Upon cleavage, the free 7-amino-4-methylcoumarin (AMC) molecule is released, which produces a fluorescent signal that can be quantified. The intensity of the fluorescence is directly proportional to the proteasomal activity. This assay is a valuable tool for studying proteasome function and for screening potential proteasome inhibitors in a high-throughput format.

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by the β2 subunit of the 20S proteasome, which exhibits trypsin-like activity. The substrate consists of a tripeptide sequence (Ala-Arg-Arg) recognized by the proteasome, an N-terminal benzyloxycarbonyl (Z) protecting group, and the AMC fluorophore conjugated to the C-terminus. In its intact form, the substrate is non-fluorescent. Upon hydrolysis of the amide bond between the arginine and AMC, the highly fluorescent AMC molecule is liberated. The rate of AMC release is measured over time using a fluorescence plate reader with excitation at approximately 360-380 nm and emission at 430-460 nm.

Data Presentation

The following tables provide representative data obtained from cell-based proteasome assays using this compound.

Table 1: Trypsin-Like Proteasome Activity in Different Cancer Cell Lines

| Cell Line | Tissue of Origin | Basal Trypsin-Like Activity (RFU/min/µg protein) |

| HeLa | Cervical Cancer | 150 ± 12 |

| Jurkat | T-cell Leukemia | 210 ± 18 |

| MCF-7 | Breast Cancer | 125 ± 9 |

| A549 | Lung Carcinoma | 180 ± 15 |

Relative Fluorescence Units (RFU). Data are representative and may vary based on experimental conditions.

Table 2: Inhibition of Trypsin-Like Proteasome Activity by MG-132 in HeLa Cells

| MG-132 Concentration (µM) | Trypsin-Like Activity (% of Control) |

| 0 (Control) | 100 |

| 0.1 | 85 |

| 1 | 42 |

| 10 | 15 |

| 50 | < 5 |

MG-132 is a potent, reversible inhibitor of the proteasome.[5] The IC50 for inhibition of trypsin-like activity can be determined from such data.

Experimental Protocols

Materials and Reagents

-

Cells: Cultured mammalian cells of interest.

-

Substrate: this compound (MW: ~766 g/mol ).

-

Proteasome Inhibitor: MG-132.[5]

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail (proteasome inhibitor-free).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM ATP, 5 mM MgCl₂.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Protocol 1: Preparation of Cell Lysates

-

Culture cells to 70-80% confluency.

-

For inhibitor studies, treat cells with desired concentrations of MG-132 or other compounds for the specified time.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

-

Lysates can be used immediately or stored at -80°C.

Protocol 2: Proteasome Activity Assay

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Prepare a working solution of the substrate by diluting the stock solution in assay buffer to a final concentration of 100 µM.

-

In a 96-well black plate, add 20-50 µg of cell lysate per well.

-

For negative controls, include wells with lysate that has been pre-incubated with a saturating concentration of MG-132 (e.g., 50 µM) for 15 minutes at 37°C.

-

Add the substrate working solution to each well to initiate the reaction. The final volume in each well should be 100-200 µL.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 430-460 nm) every 5 minutes for 30-60 minutes.

-

Calculate the rate of the reaction (RFU/min) from the linear portion of the kinetic curve.

-

Normalize the activity to the protein concentration of the lysate (RFU/min/µg protein).

Mandatory Visualizations

Ubiquitin-Proteasome Signaling Pathway

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow for Cell-Based Proteasome Assay

Caption: Workflow for the cell-based proteasome activity assay.

Logical Relationship of Assay Components

Caption: Principle of the fluorogenic proteasome assay.

References

- 1. Ubiquitin Proteasome Activity Measurement in Total Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Application Notes and Protocols for In Vitro Proteasome Activity Assay with Purified 20S Proteasome

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 20S proteasome is the catalytic core of the 26S proteasome, a key player in the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins in eukaryotic cells.[1][2][3][4] This system is crucial for maintaining protein homeostasis and regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[5] Dysregulation of proteasome activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making the proteasome a significant therapeutic target.[6][7][8]

This document provides a detailed protocol for measuring the in vitro activity of purified 20S proteasome using fluorogenic peptide substrates. This assay is a fundamental tool for studying proteasome function, screening for potential inhibitors, and characterizing the kinetic properties of new compounds.

Principle of the Assay

The in vitro 20S proteasome activity assay is based on the cleavage of a specific fluorogenic peptide substrate by the active sites of the proteasome. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[2][5][9] The assay utilizes a peptide sequence recognized by one of these active sites, which is conjugated to a fluorescent reporter molecule, typically 7-amino-4-methylcoumarin (AMC).[1][7] When the peptide is cleaved by the proteasome, the AMC is released, resulting in a quantifiable increase in fluorescence. The rate of AMC release is directly proportional to the proteasome's enzymatic activity.

For in vitro assays with purified 20S proteasome, the latent enzyme often requires activation to expose its catalytic sites. This is commonly achieved by the addition of a low concentration of sodium dodecyl sulfate (SDS).[10]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent | Supplier | Catalog No. | Storage |

| Purified Human 20S Proteasome | R&D Systems | E-360 | -80°C |

| Suc-LLVY-AMC (Chymotrypsin-like substrate) | R&D Systems | S-280 | -20°C |

| Z-LLE-AMC (Caspase-like substrate) | Bachem | I-1430 | -20°C |

| Boc-LSTR-AMC (Trypsin-like substrate) | Bachem | I-1410 | -20°C |

| MG-132 (Proteasome Inhibitor) | Sigma-Aldrich | M7449 | -20°C |

| HEPES | Sigma-Aldrich | H3375 | Room Temp |

| EDTA | Sigma-Aldrich | E9884 | Room Temp |

| Sodium Dodecyl Sulfate (SDS) | Sigma-Aldrich | L3771 | Room Temp |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |

| 96-well black, flat-bottom plates | Corning | 3603 | Room Temp |

Buffer and Solution Preparation

Proper buffer and solution preparation is critical for accurate and reproducible results.

| Solution | Components | Final Concentration |

| Assay Buffer (1X) | HEPES, pH 7.6 | 25 mM |

| EDTA | 0.5 mM | |

| Substrate Stock Solution | Fluorogenic Substrate (e.g., Suc-LLVY-AMC) | 10 mM in DMSO |

| SDS Activation Solution | SDS in Assay Buffer | 0.3% (w/v) |

| Proteasome Inhibitor Stock | MG-132 | 10 mM in DMSO |

Note: Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the in vitro 20S proteasome activity assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.

1. Reagent Preparation:

-

Prepare 1X Assay Buffer as described in the table above.

-

Thaw the purified 20S proteasome, fluorogenic substrate, and inhibitor stocks on ice.

-

Prepare a 20X Substrate Working Solution (e.g., 200 µM for a final concentration of 10 µM) by diluting the 10 mM stock in 1X Assay Buffer.[10]

-

Prepare serial dilutions of the proteasome inhibitor in 1X Assay Buffer if performing an inhibition assay.

2. Assay Plate Setup:

-

Add the appropriate volume of 1X Assay Buffer to each well of a black 96-well plate.

-

Include wells for "no enzyme" controls (substrate only) and "no substrate" controls (enzyme only) to determine background fluorescence.

-

For inhibitor screening, include "vehicle control" wells (e.g., DMSO).

3. Proteasome Activation and Reaction Initiation:

-

Prepare the activated enzyme mixture. For each 200 µL reaction, mix:

-

Incubate the activated enzyme mixture for 5-10 minutes at 37°C.[10]

-

Aliquot 190 µL of the activated enzyme mixture into each well of the 96-well plate.[10]

-

If testing inhibitors, add 10 µL of the inhibitor dilution or vehicle to the respective wells and pre-incubate for 15-30 minutes at 37°C.[11]

-

Initiate the reaction by adding 10 µL of the 20X Substrate Working Solution to each well.[10]

4. Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.

-

Use an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm for AMC-based substrates.[10][11]

Data Presentation and Analysis

The raw fluorescence data should be processed to determine the rate of the enzymatic reaction.

1. Data Correction:

-

Subtract the background fluorescence (from "no enzyme" or "no substrate" controls) from all experimental readings.

2. Calculation of Reaction Velocity:

-

Plot the corrected fluorescence units (RFU) against time (minutes).

-

Determine the initial linear portion of the curve and calculate the slope (Vmax) in RFU/min. This represents the initial reaction velocity.

3. AMC Standard Curve:

-

To convert RFU to the concentration of product formed, generate a standard curve using known concentrations of free AMC.

-

The reaction velocity can then be expressed in pmol/min.

4. Inhibitor IC50 Determination:

-

For inhibitor screening, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Representative Data Tables

Table 1: Common Fluorogenic Substrates for 20S Proteasome

| Proteasome Activity | Substrate | Typical Final Concentration | Excitation (nm) | Emission (nm) |

| Chymotrypsin-like (β5) | Suc-LLVY-AMC | 10-100 µM | 345-380 | 445-460 |

| Trypsin-like (β2) | Boc-LSTR-AMC | 50-100 µM | 345-380 | 445-460 |

| Caspase-like (β1) | Z-LLE-AMC | 50-100 µM | 345-380 | 445-460 |

Table 2: Common Proteasome Inhibitors

| Inhibitor | Target Specificity | Mechanism | Typical IC50 Range |

| MG-132 | Chymotrypsin-like (potent), Caspase-like (less potent) | Reversible peptide aldehyde | 10-100 nM |

| Lactacystin | All three activities | Irreversible | 50-200 nM |

| Bortezomib (Velcade®) | Chymotrypsin-like | Reversible boronate | 0.5-5 nM |

| Carfilzomib (Kyprolis®) | Chymotrypsin-like | Irreversible epoxyketone | 5-10 nM |

Logical Relationships in Assay Design

The following diagram illustrates the key considerations and logical flow in designing a 20S proteasome activity assay.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or low signal | Inactive enzyme | Ensure proper storage and handling of the 20S proteasome. Avoid multiple freeze-thaw cycles. Confirm activity with a positive control. |

| Incorrect buffer pH or composition | Prepare fresh assay buffer and verify the pH. | |

| Substrate degradation | Protect fluorogenic substrates from light. Prepare fresh working solutions. | |

| Insufficient activation | Optimize the SDS concentration. Note that excessive SDS can inhibit activity.[10] | |

| High background fluorescence | Autohydrolysis of substrate | Run a "substrate only" control to assess background. If high, consider a different substrate lot. |

| Contaminated reagents or plate | Use high-purity reagents and new microplates. | |

| Non-linear reaction kinetics | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. Ensure analysis is performed on the initial linear phase. |

| Enzyme instability | Check for proteases in the sample or instability under assay conditions. | |

| Inner filter effect | If fluorescence is very high, dilute the sample or use a lower substrate concentration. |

Conclusion

The in vitro 20S proteasome activity assay is a robust and versatile tool for biochemical and pharmacological studies. By following this detailed protocol and considering the key experimental parameters, researchers can obtain reliable and reproducible data to advance our understanding of proteasome biology and aid in the development of novel therapeutics.

References

- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proteasome.net [proteasome.net]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 8. Proteasome Inhibitors [labome.com]

- 9. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. stressmarq.com [stressmarq.com]

Application Notes and Protocols for Z-Ala-Arg-Arg-AMC in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-Arg-Arg-AMC is a fluorogenic substrate designed for the sensitive and continuous measurement of the trypsin-like peptidase activity of the 20S proteasome. This substrate is particularly well-suited for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel proteasome inhibitors. The principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the highly fluorescent AMC is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Principle of Detection

The enzymatic reaction involves the hydrolysis of the non-fluorescent this compound substrate by the trypsin-like activity of the proteasome, which primarily occurs at the β2 subunit of the 20S catalytic core. This cleavage liberates the free AMC fluorophore, which can be detected by measuring the fluorescence emission at approximately 460 nm following excitation at around 360 nm.

Caption: Enzymatic cleavage of this compound by the proteasome.

Applications

-

High-Throughput Screening (HTS) for Proteasome Inhibitors: The assay's simplicity, robustness, and scalability make it ideal for screening large compound libraries to identify potential inhibitors of the proteasome's trypsin-like activity.

-

Enzyme Kinetics and Inhibition Studies: this compound can be used to determine the kinetic parameters (Km, Vmax) of the proteasome's trypsin-like activity and to characterize the mechanism of action of identified inhibitors (e.g., determination of IC50 values).

-

Compound Selectivity Profiling: By comparing the inhibitory activity against the trypsin-like site with that against the chymotrypsin-like (using substrates like Suc-LLVY-AMC) and caspase-like (using substrates like Z-LLE-AMC) sites, the selectivity of compounds for different proteasomal activities can be assessed.

Quantitative Data

| Parameter | Typical Value/Range | Notes |

| Excitation Wavelength | 350 - 380 nm | Optimal wavelength should be determined based on the specific fluorometer and filter sets used. |

| Emission Wavelength | 440 - 460 nm | A spectral scan of the AMC product is recommended to determine the peak emission wavelength. |

| Recommended Substrate Conc. | 50 - 100 µM | This concentration is a starting point and should be optimized. For inhibitor screening, a concentration at or below the Km is generally preferred.[1] |

| Enzyme Concentration | To be determined empirically | The concentration of the 20S proteasome should be optimized to ensure a linear reaction rate over the desired assay time and a sufficient signal-to-background ratio. |

| Assay Buffer pH | 7.2 - 8.0 | The optimal pH should be determined for the specific enzyme preparation. |

| DMSO Tolerance | Typically up to 1-2% (v/v) | The effect of DMSO on enzyme activity should be evaluated, as higher concentrations can inhibit the proteasome. |

Experimental Protocols

Protocol 1: Determination of Optimal 20S Proteasome Concentration

Objective: To determine the concentration of the 20S proteasome that results in a linear increase in fluorescence over a desired time period.

Materials:

-

Human 20S Proteasome

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

DMSO

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-